![molecular formula C39H38N6O4S2 B2364484 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) CAS No. 689771-78-6](/img/structure/B2364484.png)
2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide)
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a propane-1,3-diyl group, which is a three-carbon alkyl chain, as well as two 4-oxo-3,4-dihydroquinazoline-3,2-diyl groups, which are bicyclic structures containing nitrogen. The molecule also contains sulfanediyl linkages and N-(4-ethylphenyl)acetamide groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 4-oxo-3,4-dihydroquinazoline-3,2-diyl groups would contribute to the rigidity of the molecule, while the propane-1,3-diyl group would provide some flexibility. The N-(4-ethylphenyl)acetamide groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, while the amide groups could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .Scientific Research Applications
Pharmaceutical Research
This compound’s structure, featuring multiple quinazoline and sulfanediyl groups, indicates it could be useful in the development of new pharmaceuticals. Quinazolines are known for their antimalarial, anti-inflammatory, and anticancer properties . The presence of sulfanediyl groups could imply potential use in creating prodrugs or as a scaffold for drug delivery systems.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of the amide groups and the aromatic rings could allow for interactions with biological macromolecules .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s designed to be a drug, further studies could focus on optimizing its pharmacological activity and minimizing any potential side effects. Alternatively, if it’s intended to be used in materials science, research could focus on exploring its physical properties and potential applications .
properties
IUPAC Name |
2-[3-[3-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N6O4S2/c1-3-26-14-18-28(19-15-26)40-34(46)24-50-38-42-32-12-7-5-10-30(32)36(48)44(38)22-9-23-45-37(49)31-11-6-8-13-33(31)43-39(45)51-25-35(47)41-29-20-16-27(4-2)17-21-29/h5-8,10-21H,3-4,9,22-25H2,1-2H3,(H,40,46)(H,41,47) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCDDBZRPOIQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) |
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